molecular formula C22H27N3O3 B1344884 [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142205-28-4

[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No.: B1344884
CAS No.: 1142205-28-4
M. Wt: 381.5 g/mol
InChI Key: ZVOPEDMVIPWAGD-UHFFFAOYSA-N
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Description

The compound [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid features a benzylpiperidinyl core linked via an amide bond to a phenylamino acetic acid moiety. The benzylpiperidine moiety is a common pharmacophore in central nervous system (CNS) targeting agents, while the acetic acid group enhances aqueous solubility, critical for bioavailability .

Properties

IUPAC Name

2-(N-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c26-21(16-25(17-22(27)28)20-9-5-2-6-10-20)23-19-11-13-24(14-12-19)15-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,23,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOPEDMVIPWAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN(CC(=O)O)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Amidation: The benzylated piperidine is reacted with an appropriate amine to introduce the amino group.

    Coupling with Acetic Acid Derivative: The final step involves coupling the amino-substituted piperidine with an acetic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor to drugs targeting neurological disorders due to its piperidine core, which is a common motif in many pharmacologically active compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological pathways.

Comparison with Similar Compounds

Alkanoic Acid Chain-Length Variants

Compounds 1a and 1b () share the piperidinyl-phenylamino core but differ in alkanoic acid chain length:

  • 1a: 4-Oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)butanoic acid (C23H29N2O3, MW 381.22).
  • 1b: 5-Oxo-5-((1-phenethylpiperidin-4-yl)(phenyl)amino)pentanoic acid (C24H31N2O3, MW 395.24).
Property Target Compound 1a (Butanoic Acid) 1b (Pentanoic Acid)
Molecular Weight ~367.23 (estimated) 381.22 395.24
Melting Point (°C) Not reported 119–120 104–105
Solubility Higher (acetic acid) Moderate Lower

The shorter acetic acid chain in the target compound likely improves solubility compared to 1a and 1b , which exhibit reduced solubility with increasing chain length. This trade-off impacts bioavailability and metabolic stability .

Ether-Linked Derivatives

2-(2-Oxo-2-((1-phenethylpiperidin-4-yl)(phenyl)amino)ethoxy)acetic acid () introduces an ethoxy spacer between the oxoethyl and acetic acid groups. This modification increases steric bulk and alters electronic properties:

  • Impact : Reduced molecular flexibility could lower binding affinity compared to the target compound’s direct amide linkage .

Halogen-Substituted Analogs

Chlorinated derivatives such as [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid () and [{2-[(3,4-dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid () feature dichlorobenzyl groups instead of benzylpiperidine:

Property Target Compound Dichlorobenzyl Analog ()
Molecular Formula C22H25N3O3 (estimated) C17H16Cl2N2O3
Molecular Weight ~367.23 367.23
Lipophilicity (LogP) Moderate Higher (Cl substituents)
Bioavailability Balanced Potentially reduced due to Cl

Chlorine atoms increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. These analogs could exhibit higher metabolic stability but require formulation optimization for clinical use .

Heterocyclic Modifications

[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethylamino]acetic acid () replaces benzylpiperidine with a pyrimidinylpiperazine group:

  • Impact : Enhanced target engagement in enzymes or receptors requiring aromatic interactions (e.g., kinase inhibitors). However, increased molecular complexity may reduce synthetic yield .

Benzimidazole-Containing Analogs

Compounds in (e.g., [2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino]acetic acid) incorporate benzimidazole rings, known for DNA intercalation or protease inhibition. While structurally distinct, these highlight the importance of heterocycles in bioactivity. The target compound’s benzylpiperidine may offer superior CNS penetration compared to benzimidazoles, which often face solubility challenges .

Biological Activity

[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid (CAS: 1142205-28-4) is a compound with a complex structure that has garnered interest in pharmacological research. Its molecular formula is C22_{22}H27_{27}N3_3O3_3, and it has a molecular weight of approximately 381.47 g/mol. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

PropertyValue
Molecular FormulaC22_{22}H27_{27}N3_3O3_3
Molecular Weight381.468 g/mol
LogP2.687
PSA (Polar Surface Area)72.88 Ų

The compound is hypothesized to interact with various biological targets, potentially influencing several signaling pathways. Its structure suggests that it may act as an inhibitor of certain enzymes or receptors involved in neurotransmission or cell signaling.

Anticancer Activity

Research indicates that related compounds have shown promising anticancer properties. For instance, derivatives of benzylpiperidine have been studied for their ability to inhibit tumor growth in various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound may exhibit neuroprotective effects through modulation of neurotransmitter systems, particularly dopamine and serotonin pathways. This could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

Study on Antitumor Activity

In a study involving several derivatives of piperidine compounds, it was found that certain modifications led to enhanced cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The EC50 values for some derivatives were significantly lower than those for standard chemotherapeutic agents, indicating a potential for development into effective anticancer drugs .

Neuroprotection in Animal Models

In rodent models of neurodegeneration, compounds similar to this compound were shown to improve cognitive function and reduce neuronal loss. These studies suggest that the compound may help mitigate the effects of oxidative stress and inflammation in the brain .

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